molecular formula C11H20N4S2 B1586941 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol CAS No. 29529-99-5

6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol

Cat. No.: B1586941
CAS No.: 29529-99-5
M. Wt: 272.4 g/mol
InChI Key: IXDGHAZCSMVIFX-UHFFFAOYSA-N
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Description

6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol (CAS: 29529-99-5) is a sulfur- and nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₂₀N₄S₂ and a molecular weight of 272.43 g/mol . It is characterized by a central triazine ring substituted with two thiol (-SH) groups at positions 2 and 4 and a dibutylamino (-N(C₄H₉)₂) group at position 4.

Properties

IUPAC Name

6-(dibutylamino)-1H-1,3,5-triazine-2,4-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4S2/c1-3-5-7-15(8-6-4-2)9-12-10(16)14-11(17)13-9/h3-8H2,1-2H3,(H2,12,13,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDGHAZCSMVIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=NC(=S)NC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067478
Record name 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-
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Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

29529-99-5
Record name 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol
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Record name 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-
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Record name 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-
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Record name 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-
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Record name 6-(dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dithione
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Preparation Methods

Detailed Preparation Procedure (Based on Patent CN102675235A)

The preparation method described in the patent CN102675235A (2012) provides a robust and reproducible synthetic route with variations in reagent quantities and reaction times to optimize the process.

Step Reagents and Conditions Description
1 Cyanuric chloride (0.06-0.10 mol), dibutylamine (0.2-0.4 mol), tetrahydrofuran (THF) solvent (1.3-1.8 mol), temperature 10-15 °C, reaction time 1.8-2.2 h Cyanuric chloride is dissolved in THF, then dibutylamine is added dropwise under stirring and controlled low temperature to favor monosubstitution at the 6-position of the triazine ring.
2 Sodium hydrogen carbonate solution (0.04-0.06 mol), stirring 0.8-1.2 h, room temperature Neutralization of acidic by-products formed during substitution; phase separation and evaporation of THF solvent.
3 Dimethylformamide (DMF) (0.4-0.6 mol), aqueous sodium hydrosulfide solution (0.2-0.4 mol), temperature 70-90 °C, reaction time 6-8 h Thiolation step where the chlorine atoms at positions 2 and 4 are replaced by mercapto (-SH) groups via nucleophilic substitution by hydrosulfide ions in DMF at elevated temperature.
4 30% aqueous hydrochloric acid, pH adjustment to 1-2, filtration, washing to pH 5-6, drying Acidification to precipitate the product, filtration, washing to remove impurities, and drying to obtain the final 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol as a dry cake.

Variations and Embodiments

The patent describes three embodiments with slight variations in reagent amounts and reaction times, showing flexibility in the process:

Embodiment Cyanuric chloride (mol) Dibutylamine (mol) Sodium hydrogen carbonate (mol) Sodium hydrosulfide (mol) DMF (mol) Reaction Time (Step 3)
1 0.06-0.10 0.2-0.4 0.04-0.06 0.2-0.4 0.4-0.6 6-8 hours
2 0.06 0.2 0.04 0.2 0.4 6-8 hours
3 0.10 0.4 0.06 0.4 0.6 6-8 hours

These variations allow tuning of the scale and yield depending on the desired batch size and purity requirements.

Reaction Mechanism Insights

  • Step 1 (Amination): The nucleophilic dibutylamine attacks the electrophilic carbon of cyanuric chloride, substituting one chlorine atom selectively at low temperature to avoid multiple substitutions.
  • Step 3 (Thiolation): Sodium hydrosulfide provides hydrosulfide ions (HS⁻) which substitute the remaining chlorine atoms at positions 2 and 4, converting them into thiol groups. The use of DMF as solvent facilitates solubilization and reaction kinetics.
  • pH Control: Acidification post-reaction ensures protonation of thiolate ions to thiol groups, aiding precipitation and purification.

Summary Table of Key Reaction Parameters

Parameter Range / Value Role / Notes
Cyanuric chloride 0.06-0.10 mol Starting triazine core
Dibutylamine 0.2-0.4 mol Amination reagent
Solvent (THF) 1.3-1.8 mol Medium for amination
Temperature (Step 1) 10-15 °C Controls substitution selectivity
Sodium hydrogen carbonate 0.04-0.06 mol Neutralizes acid by-products
DMF solvent 0.4-0.6 mol Medium for thiolation
Sodium hydrosulfide 0.2-0.4 mol Thiolation reagent
Temperature (Step 3) 70-90 °C Facilitates thiolation
Reaction time (Step 3) 6-8 hours Ensures complete substitution
pH adjustment 1-2 (acidic), then 5-6 (neutral) For product precipitation and purification

Research Findings and Optimization Notes

  • Temperature Control: Maintaining low temperature during amination prevents over-substitution and side reactions.
  • Solvent Choice: THF is preferred for the initial substitution due to its ability to dissolve cyanuric chloride and dibutylamine while maintaining reaction control. DMF is ideal for thiolation due to its high polarity and thermal stability.
  • Reaction Time: Extended thiolation time (6-8 hours) ensures complete replacement of chlorines with thiol groups, critical for product purity.
  • pH Management: Acidification post-thiolation is crucial for isolating the product in its thiol form and removing residual hydrosulfide ions.
  • Yield and Purity: The described method yields a white to off-white solid with high purity (>98% by HPLC reported in commercial samples), suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Material Science Applications

DBTDT serves as a vulcanizing agent and a cross-linking agent in polymer chemistry. Its ability to enhance the properties of rubber makes it valuable in the manufacturing of tires and other rubber products.

Table 1: Material Properties Enhanced by DBTDT

Property EnhancedDescription
Mechanical StrengthImproves tensile strength and elasticity
Thermal StabilityEnhances resistance to thermal degradation
Chemical ResistanceIncreases durability against solvents and oils

Electronics and Optics

In the field of electronics, DBTDT is utilized in the fabrication of conductive materials and coatings. Its unique chemical structure allows it to interact with metal surfaces, enhancing conductivity and stability.

Case Study: Conductive Coatings

A study demonstrated that incorporating DBTDT into conductive polymer films improved electrical conductivity by 30% compared to standard formulations. This advancement is particularly beneficial for applications in flexible electronics.

Environmental Applications

DBTDT has shown promise in environmental remediation processes, particularly in the adsorption and recovery of precious metals from industrial waste. Its thiol groups facilitate the binding of heavy metals, making it an effective agent for metal recovery.

Table 2: Metal Recovery Efficiency

Metal TypeRecovery Efficiency (%)
Gold (Au)85
Silver (Ag)75
Platinum (Pt)80

Medical Applications

Research indicates potential uses for DBTDT in medical rubber materials due to its biocompatibility and ability to enhance mechanical properties. This application is crucial for developing medical devices that require durable yet flexible materials.

Case Study: Medical Device Manufacturing

In a recent study, DBTDT was integrated into silicone rubber used for medical tubing. The resulting material exhibited improved flexibility and resistance to microbial growth, making it suitable for long-term use in healthcare settings.

Mechanism of Action

The mechanism of action of 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol involves its interaction with metal surfaces and biological molecules:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Triazine-dithiol derivatives vary primarily in substituent groups, which dictate their chemical behavior and applications. Below is a comparative analysis:

Table 1: Structural Comparison of Triazine-Dithiol Derivatives
Compound Name (CAS) Substituent Groups Molecular Formula Molecular Weight (g/mol) Key Features
6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol (29529-99-5) -N(C₄H₉)₂ at C6; -SH at C2, C4 C₁₁H₂₀N₄S₂ 272.43 High symmetry, lipophilic
6-Anilino-1,3,5-triazine-2,4-dithione (13733-91-0) -NHPh at C6; thione (=S) at C2, C4 C₉H₇N₅S₂ 249.31 Aromatic substitution, planar structure
6-((4-(Phenylamino)phenyl)amino)-1,3,5-triazine-2,4-dithiol (SC3-01) -NHPh-NHPh at C6; -SH at C2, C4 C₁₅H₁₄N₆S₂ 342.45 Extended conjugation, MTP inhibition
6-(Pyridin-3-yl)-1,3,5-triazine-2,4-diamine -Pyridinyl at C6; -NH₂ at C2, C4 C₈H₈N₆ 188.19 Hydrogen-bonding capability
VBATDT (Vinyl-modified derivative) -CH₂CH₂Ph at C6; thione (=S) at C2, C4 C₁₃H₁₂N₄S₂ 288.39 Polymerizable for dental adhesives

Physicochemical Properties

Solubility and Reactivity:
  • This compound: Lipophilic due to dibutyl chains, soluble in pyridine and polar aprotic solvents (e.g., DMF) .
  • 6-Anilino-triazine-dithione: Lower solubility in organic solvents due to aromatic rigidity; thione groups favor tautomerization over thiols .
  • SC3-01: Enhanced solubility in DMSO and ethanol due to phenylamino groups .
Thermal Stability:
  • The dibutylamino derivative exhibits a higher melting point (143°C) compared to SC3-01 (~120°C) and VBATDT (~100°C), attributed to its symmetrical structure and strong intermolecular van der Waals forces .
Table 2: Application-Specific Comparison
Compound Primary Application Mechanism/Advantage Reference
6-(Dibutylamino)-triazine-dithiol Nanocluster stabilization Thiol groups bind Ag atoms; dibutyl chains prevent aggregation
SC3-01 Lipid metabolism inhibition Triazine-dithiol core disrupts MTP activity
6-(Pyridin-3-yl)-triazine-diamine Crystal engineering Hydrogen bonds form 1D/2D networks for material design
TES-ATP (Fluorinated derivative) Corrosion-resistant films Fluorinated chains enhance hydrophobicity
VBATDT Dental adhesives Vinyl groups enable copolymerization with resins

Biological Activity

6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol is a compound of significant interest in the fields of chemistry and biology due to its unique structural properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C10H14N4S2
Molecular Weight: 246.37 g/mol
IUPAC Name: this compound
Canonical SMILES: CCCCN(CCCC)C1=NC(=N)N=C(N1)SCC(S)=N

The compound features a triazine ring with dibutylamino and dithiol functional groups. These groups contribute to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The dithiol groups can chelate metal ions, which is crucial for the inhibition of certain enzymes. Additionally, the dibutylamino group enhances membrane permeability, allowing the compound to enter cells more effectively.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition: It has been studied for its potential as an enzyme inhibitor. The interactions between the dithiol groups and metal ions are particularly relevant in this context.
  • Corrosion Inhibition: A study demonstrated that this compound effectively inhibits corrosion in stainless steel when exposed to hydrochloric acid, achieving a protection efficiency of up to 99.82% .
  • Antimicrobial Properties: Preliminary research suggests potential antimicrobial activity against various pathogens.

Case Studies

  • Corrosion Inhibition Study:
    • Objective: To evaluate the effectiveness of this compound as a corrosion inhibitor.
    • Methodology: Electrochemical measurements were conducted in hydrochloric acid solutions.
    • Results: The compound displayed high efficacy in preventing corrosion on SUS304 stainless steel .
  • Biological Interactions:
    • Objective: Investigate the interactions with biological macromolecules.
    • Findings: The compound demonstrated significant binding affinity to target proteins due to hydrogen bonding and π-π interactions facilitated by its triazine structure.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
6-amino-1,3,5-triazine-2,4-dithiolAmino and dithiol groupsEnzyme inhibitor
6-diallylamino-1,3,5-triazine-2,4-dithiolDiallylamino groupAntimicrobial properties
MelamineTriazine core without dithiolIndustrial applications

Q & A

Q. What protocols ensure reproducibility in scaling up synthesis from milligram to gram scale?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement in-line FT-IR to monitor reaction progression.
  • Quality by Design (QbD) : Define critical quality attributes (CQAs) like purity (>98%) and optimize parameters (e.g., stirring rate, cooling rate) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol
Reactant of Route 2
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6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol

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